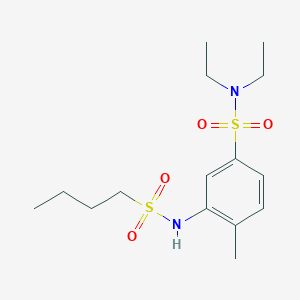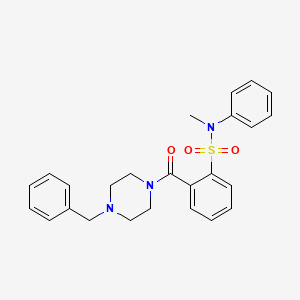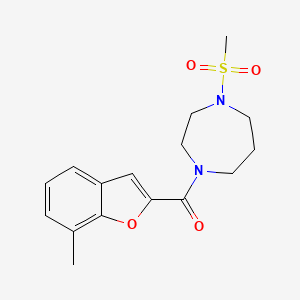![molecular formula C18H22N2O B7535399 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone is not fully understood. However, it is thought to act on the central nervous system by modulating neurotransmitter levels. Specifically, it may increase the levels of serotonin and norepinephrine, which are known to play a role in mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone has a variety of biochemical and physiological effects. It has been shown to reduce levels of stress hormones, such as cortisol, in animal models. It may also have anti-inflammatory effects, which could make it useful in the treatment of conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone is that it has been well-studied in animal models, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop effective treatments based on this compound.
Direcciones Futuras
There are several future directions for research on 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone. One area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, it may have potential as a pain reliever or anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and to develop effective treatments based on it.
In conclusion, 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone is a promising compound with potential therapeutic applications. Its synthesis method has been well-established, and it has been studied for its anxiolytic, antidepressant, and anti-inflammatory effects. While more research is needed to fully understand its mechanism of action and develop effective treatments, this compound shows great promise for the future.
Métodos De Síntesis
The synthesis of 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone has been described in the literature. The most common method involves the reaction of 4-phenylpiperazine with bicyclo[2.2.1]hept-5-en-2-one in the presence of a catalyst. The yield of this reaction is typically high, making this method a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone has been studied for its potential use in the treatment of various disorders. One study found that this compound has anxiolytic effects in animal models of anxiety. Another study showed that it has potential as an antidepressant. Additionally, it has been studied for its potential use in the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(17-13-14-6-7-15(17)12-14)20-10-8-19(9-11-20)16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIHTPPEWXZMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)
